(E)-6-(2-(3-fluorobenzylidene)hydrazinyl)-9H-purine
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Overview
Description
(E)-6-(2-(3-fluorobenzylidene)hydrazinyl)-9H-purine is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the azomethine group (R–CH=NR’), which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(2-(3-fluorobenzylidene)hydrazinyl)-9H-purine typically involves the condensation reaction between 3-fluorobenzaldehyde and a hydrazine derivative. A common method includes the following steps:
Reactants: Equimolar quantities of 3-fluorobenzaldehyde and the hydrazine derivative.
Solvent: Ethanol is often used as the solvent.
Catalyst: A catalyst such as tungsten oxide modified AlTUD-1 can be used to enhance the reaction yield.
Conditions: The reaction mixture is refluxed at 80°C for several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-6-(2-(3-fluorobenzylidene)hydrazinyl)-9H-purine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
(E)-6-(2-(3-fluorobenzylidene)hydrazinyl)-9H-purine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It serves as a probe to study various biological processes due to its ability to interact with biomolecules.
Mechanism of Action
The mechanism of action of (E)-6-(2-(3-fluorobenzylidene)hydrazinyl)-9H-purine involves its interaction with molecular targets such as enzymes or receptors. The azomethine group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (E)-3-chloro-2-(2-(2-fluorobenzylidene)hydrazinyl)pyridine
- (E)-3-chloro-2-(2-(4-fluorobenzylidene)hydrazinyl)pyridine
Uniqueness
(E)-6-(2-(3-fluorobenzylidene)hydrazinyl)-9H-purine is unique due to its purine backbone, which is a common structural motif in many biologically active molecules, including nucleotides and certain pharmaceuticals. This structural feature may confer specific biological activities and interactions that are distinct from other hydrazone derivatives .
Properties
IUPAC Name |
N-[(E)-(3-fluorophenyl)methylideneamino]-7H-purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN6/c13-9-3-1-2-8(4-9)5-18-19-12-10-11(15-6-14-10)16-7-17-12/h1-7H,(H2,14,15,16,17,19)/b18-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTJZXDMSBUDQY-BLLMUTORSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=NNC2=NC=NC3=C2NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=N/NC2=NC=NC3=C2NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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